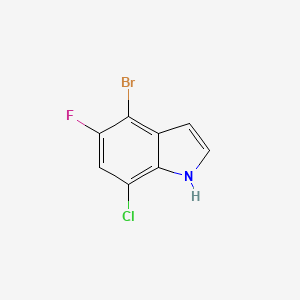

4-Bromo-7-chloro-5-fluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClFN |

|---|---|

Molecular Weight |

248.48 g/mol |

IUPAC Name |

4-bromo-7-chloro-5-fluoro-1H-indole |

InChI |

InChI=1S/C8H4BrClFN/c9-7-4-1-2-12-8(4)5(10)3-6(7)11/h1-3,12H |

InChI Key |

JSRNNMJLUUHMNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C(=C21)Br)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for 4 Bromo 7 Chloro 5 Fluoro 1h Indole

Novel Synthetic Routes to Poly-Halogenated Indoles

The construction of multi-halogenated indole (B1671886) scaffolds requires innovative synthetic strategies that can introduce different halogen atoms at specific positions. While classical approaches like the Fischer indole synthesis remain fundamental, contemporary methods focus on late-stage functionalization and the use of pre-functionalized precursors to achieve the desired substitution pattern. A case in point is the synthesis of structurally related heteroanalogs like 5-bromo-4-chloro-3-nitro-7-azaindole, which was achieved in high yield and purity on a large scale from the parent 7-azaindole. This process highlights the feasibility of controlled, sequential halogenation and functionalization to build complex, poly-substituted heterocyclic systems.

The synthesis of indole derivatives is a vast field, with numerous named reactions developed for their construction, including the Fischer, Madelung, and Leimgruber-Batcho syntheses. These methods provide the core indole structure, which can then be subjected to further functionalization. The development of novel approaches for creating functionalized indoles and other polysubstituted aromatic compounds continues to be an active area of research.

Achieving regioselectivity is the primary challenge in the synthesis of poly-halogenated indoles. The inherent reactivity of the indole ring, particularly at the C3 position, often leads to undesired side products. Modern strategies employ a variety of techniques to control the position of halogenation.

One effective method involves the use of directing groups on the indole nitrogen. An electron-withdrawing group (EWG) on the nitrogen can enable C2 halogenation with a stoichiometric halide source, while C3 halogenation can be achieved selectively regardless of the electronic properties of the N-protecting group. Environmentally friendly protocols using oxone-halide systems have been developed for the selective synthesis of 2- or 3-haloindoles, avoiding the need for stoichiometric halogenating agents.

For halogenation on the benzene (B151609) ring of the indole core, the existing substituents play a crucial directing role. In the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate was a key step, demonstrating excellent control over the introduction of the bromine atom at the C5 position. This process was successfully scaled to over 50 kg, yielding the product with 97% purity. The choice of solvent can also be critical; for instance, electrophilic bromination using indole-based organocatalysts in lipophilic media like heptane (B126788) has been shown to achieve good yields and excellent regioselectivities.

The halogenation of indoles already bearing an electron-withdrawing group, such as a trifluoromethyl group at the C2 position, proceeds readily with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine to yield the corresponding 3-haloindoles in high yields without the need for a Lewis acid catalyst.

Table 1: Regioselective Halogenation Reagents and Conditions

| Indole Substrate | Reagent(s) | Position of Halogenation | Key Finding | Reference |

|---|---|---|---|---|

| N-EWG Indole | Oxone / Stoichiometric Halide | C2 | N-EWG group directs halogenation to the C2 position. | |

| N-Protected/Unprotected Indole | Oxone / Stoichiometric Halide | C3 | C3 halogenation is achieved regardless of the N-substituent. |

Mechanistic Elucidation of Key Synthetic Steps for 4-Bromo-7-chloro-5-fluoro-1H-indole Precursors and Analogs.

Kinetics and Thermodynamics of Halogenation Reactions on the Indole Nucleus

The halogenation of the indole ring is a classic example of electrophilic aromatic substitution. The kinetics and thermodynamics of this reaction are heavily influenced by the intrinsic reactivity of the indole core and the nature of the substituents present.

Kinetic Profile: The indole heterocycle is a π-excessive system, making it highly reactive towards electrophiles, much more so than benzene. The primary site of electrophilic attack is the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (the σ-complex or arenium ion) is effectively stabilized by resonance involving the nitrogen atom's lone pair. This stabilization leads to a lower activation energy for C3 substitution compared to other positions. Studies on the bromination of indole derivatives have shown this initial electrophilic addition to be extremely rapid, sometimes occurring within seconds. researchgate.net

However, for the synthesis of this compound, the C3 position is unsubstituted, but the target position is C4 on the benzene ring. The presence of existing halogen substituents (chloro at C7 and fluoro at C5) significantly modulates the electronic landscape of the indole. Both chlorine and fluorine are deactivating due to their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair through resonance. In a 7-chloro-5-fluoro-1H-indole precursor, these substituents would influence the rate and regioselectivity of the final bromination step. The reaction rate is generally slower compared to unsubstituted indole due to the deactivating nature of the halogens.

The selectivity of halogenation is also a critical thermodynamic and kinetic issue. Bromination is known to be more selective than chlorination in free-radical reactions due to the key propagation step being endothermic for bromination and exothermic for chlorination. masterorganicchemistry.com While electrophilic aromatic substitution follows a different mechanism, a similar principle of selectivity applies. The transition state for bromination occurs later along the reaction coordinate, resembling the charged intermediate more closely. This makes the reaction more sensitive to the electronic effects of substituents, leading to higher regioselectivity. masterorganicchemistry.com

Table 1: Factors Influencing the Kinetics and Thermodynamics of Indole Halogenation

| Factor | Kinetic Effect (Rate) | Thermodynamic Effect (Stability/Selectivity) | Relevance to this compound |

|---|---|---|---|

| Indole Nucleus | High intrinsic reactivity (fast) at C3. | High stability of the aromatic system drives the reaction. | The inherent reactivity is tempered by existing substituents. |

| Halogen Substituents (Cl, F) | Deactivating (slower rate) due to inductive electron withdrawal. | Directs incoming electrophiles (e.g., Br+) to ortho/para positions (C4, C6). Influences product stability. | Crucial for directing the final bromination to the C4 position. |

| Halogenating Agent (e.g., Br₂) | Rate depends on electrophilicity. Catalysts (Lewis acids) can increase the rate. | Bromination is generally more selective than chlorination, favoring specific isomers. masterorganicchemistry.com | High selectivity is needed to favor the 4-bromo isomer over the 6-bromo isomer. |

| Solvent | Polar solvents can stabilize charged intermediates, affecting the rate. | Can influence product ratios and selectivity. | Choice of solvent is critical for controlling the reaction pathway. |

Computational Insights into Catalytic Cycles and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions, including the synthesis of highly substituted indoles.

Modeling Selectivity: For a precursor like 7-chloro-5-fluoro-1H-indole, electrophilic bromination could potentially occur at either the C4 or C6 position. DFT calculations can model the transition state structures for the attack of an electrophile at these different positions. researchgate.net By calculating the activation energies for each pathway, chemists can predict which isomer is more likely to form. Research has shown that for the acid-catalyzed chlorination of indole, the activation energy is lowest for attack at C6 and highest for C7, providing a computational basis for the observed regioselectivity. researchgate.net Similar models can be applied to predict the outcome of brominating the 7-chloro-5-fluoro-1H-indole precursor, taking into account the directing effects of the existing halogens.

Elucidating Catalytic Cycles: Many modern C-H functionalization reactions rely on transition metal catalysis to achieve high selectivity and efficiency. nih.govnih.gov Computational studies are vital for elucidating the complex mechanisms of these catalytic cycles. For instance, in palladium-catalyzed C-H functionalization, DFT can help identify key intermediates, such as palladacycles, and calculate the energy barriers for different steps like C-H activation and reductive elimination. acs.org Studies on the Pd(II)-catalyzed alkynylation of indoles have used DFT to prove the regioselectivity by calculating the energy barriers for C-H activation at different sites, confirming that the C4-selective pathway is energetically favored. acs.org Similarly, research into cobalt-catalyzed indole synthesis has employed experimental and computational methods to support a novel mechanism involving a highly reactive Co(IV) intermediate. acs.org These insights allow for the rational design of catalysts and ligands to steer the reaction towards the desired product, which would be essential for selectively installing the bromo, chloro, and fluoro groups in the target molecule.

Table 2: Role of Computational Chemistry in Predicting Halogenation Selectivity

| Computational Method | Parameter Calculated | Insight Provided | Application to Target Synthesis |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies | Predicts the kinetic favorability of reaction at different sites (e.g., C4 vs. C6). researchgate.net | Identifies the lowest energy pathway for bromination of the 7-chloro-5-fluoro-1H-indole precursor. |

| DFT / Molecular Modeling | Structure of Catalytic Intermediates | Elucidates the step-by-step catalytic cycle (e.g., oxidative addition, reductive elimination). acs.orgacs.org | Aids in designing a selective catalyst system for the specific halogenation pattern required. |

| DFT | Heat of Formation (ΔHf) | Determines the relative thermodynamic stability of potential isomers. | Confirms the thermodynamic preference for the this compound product. |

| Hammett Analysis / LFER | Correlation of electronic parameters with reaction rates/selectivity. | Quantifies the influence of ligand electronics on catalyst-controlled regioselectivity. | Allows for rational tuning of catalyst ligands to maximize selectivity for the C4 position. |

Application of Green Chemistry Principles in the Synthesis of Halogenated Indoles

The synthesis of complex molecules like halogenated indoles often involves multiple steps and the use of hazardous reagents and solvents. Applying the principles of green chemistry is crucial for minimizing the environmental impact of these processes. nih.gov

Key Principles in Practice:

Waste Prevention: Traditional halogenation methods often use stoichiometric amounts of halogenating agents, leading to significant waste. A greener approach involves using catalytic systems. For example, the oxone-halide system generates the reactive halogenating species in situ from a simple salt and an oxidant (oxone), eliminating the need for hazardous reagents like N-bromosuccinimide (NBS) and reducing toxic byproducts. organic-chemistry.orgacs.orgnih.gov

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. Designing a synthesis where byproducts are minimal or are non-toxic (like water) is a key goal.

Use of Safer Solvents and Reagents: Many halogenation reactions are performed in chlorinated solvents like dichloromethane (B109758) or chloroform, which are toxic and environmentally harmful. Green chemistry encourages the use of safer alternatives like acetonitrile (B52724), water, or even performing reactions in the absence of a solvent. organic-chemistry.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. Research into enzymatic halogenation, using flavin-dependent halogenase enzymes, represents a frontier in green chemistry, offering excellent selectivity under benign, aqueous conditions. nih.gov

A notable example of a green method for halogenating indoles is the use of an oxone-halide system. This protocol is environmentally friendly, efficient, and mild, providing access to chloro- and bromoindoles without using stoichiometric halogenating agents. acs.orgnih.gov The system works well in acetonitrile and is scalable, making it attractive for larger-scale synthesis. organic-chemistry.org

Table 3: Comparison of Traditional vs. Green Halogenation Methods for Indoles

| Parameter | Traditional Method (e.g., NBS/CCl₄) | Green Method (e.g., Oxone/NaCl/CH₃CN) |

|---|---|---|

| Halogenating Agent | Stoichiometric (e.g., N-Bromosuccinimide) | Catalytic or stoichiometric halide salt (e.g., NaCl, NaBr) organic-chemistry.orgacs.org |

| Oxidant | Not always required | Oxone (a potassium salt, considered a green oxidant) |

| Solvent | Often chlorinated solvents (e.g., CCl₄, CHCl₃) | Safer solvents like acetonitrile (CH₃CN) or water. organic-chemistry.org |

| Byproducts | Succinimide, halogenated waste | Inorganic salts, water. organic-chemistry.org |

| Safety/Hazards | Use of toxic/carcinogenic solvents and reagents. | Reduced toxicity of reagents and byproducts. |

| Atom Economy | Lower | Higher |

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Bromo 7 Chloro 5 Fluoro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-bromo-7-chloro-5-fluoro-1H-indole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous assignment of all atoms and insights into the electronic effects of the halogen substituents.

The ¹H and ¹³C NMR spectra of this compound are dictated by the influence of the three different halogen atoms (Br, Cl, F) on the indole (B1671886) scaffold. These substituents exert significant electronic effects (both inductive and resonance), which modulate the chemical shifts of the remaining protons and carbons. The electronegative halogens generally deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

In the ¹H NMR spectrum, the N-H proton typically appears as a broad singlet in the range of δ 8.0-8.5 ppm. The protons on the pyrrole (B145914) ring, H-2 and H-3, would be expected to show characteristic shifts and coupling. The H-6 proton, the sole proton on the benzene (B151609) ring, would likely appear as a doublet, coupled to the adjacent fluorine atom at C-5.

In the ¹³C NMR spectrum, the eight carbon signals can be assigned based on their chemical environments. The carbons directly bonded to the halogens (C-4, C-5, C-7) exhibit large shifts due to the strong inductive effects and can be identified by their characteristic coupling to fluorine (for C-5) and their lack of a directly attached proton. The remaining carbon signals are assigned based on established data for substituted indoles. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predictive and based on analogous substituted indoles. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~8.3 (br s) | - |

| C-2 | ~7.3 (t) | ~125 |

| C-3 | ~6.6 (t) | ~103 |

| C-3a | - | ~128 |

| C-4 | - | ~115 (d, JCF) |

| C-5 | - | ~150 (d, ¹JCF) |

| C-6 | ~7.1 (d, JHF) | ~110 (d, JCF) |

| C-7 | - | ~118 |

| C-7a | - | ~130 |

Abbreviations: br s = broad singlet, t = triplet, d = doublet.

Given that fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment within the aromatic ring. nih.govnih.govrsc.org

For this molecule, a single resonance would be expected in the ¹⁹F NMR spectrum. The position of this signal provides insight into the electron density at C-5. The signal's multiplicity would arise from coupling to neighboring protons, primarily the proton at C-6. This would likely result in a doublet, with the coupling constant (JHF) providing further structural confirmation. Long-range couplings to other protons, such as H-3, may also be observed.

While 1D NMR provides initial data, 2D NMR experiments are essential for the definitive assignment of the complex structure. nih.govslideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) connectivity. researchgate.net For this compound, a key correlation would be observed between the H-2 and H-3 protons of the pyrrole ring. A correlation between the N-H proton and the H-6 proton might also be visible, confirming their spatial proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to unambiguously link the signals of H-2, H-3, and H-6 to C-2, C-3, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations. HMBC is crucial for identifying the quaternary carbons and piecing together the molecular framework. For instance, the H-3 proton would show correlations to C-2, C-3a, and C-4, while the H-6 proton would show correlations to C-4, C-5, and C-7a. These correlations are vital for confirming the substitution pattern on the benzene portion of the indole.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Bond Characterization and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds). epequip.comspectroscopyonline.comgatewayanalytical.com

For this compound, key diagnostic bands would include:

N-H Stretch: A characteristic sharp peak in the FT-IR spectrum around 3400-3500 cm⁻¹.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations typically found in the 1200-1350 cm⁻¹ range.

C-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations would appear in the fingerprint region of the spectrum (typically below 1200 cm⁻¹). The C-F stretch is usually the strongest and at the highest frequency of the three.

Table 2: Predicted Diagnostic Vibrational Frequencies for this compound (Note: Data are predictive and based on general values for substituted indoles.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Detection Method |

| N-H Stretch | 3400 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| C=C Ring Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | 1200 - 1350 | FT-IR |

| C-F Stretch | 1100 - 1250 | FT-IR |

| C-Cl Stretch | 700 - 850 | FT-IR, Raman |

| C-Br Stretch | 500 - 650 | Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound (C₈H₅BrClNF), HRMS would provide a measured mass with high accuracy (typically within 5 ppm), confirming the molecular formula.

The mass spectrum would also display a highly characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion and any fragments containing both halogens, with characteristic M, M+2, and M+4 signals. docbrown.info

The fragmentation pathways under electron ionization (EI) or other ionization methods provide further structural information. researchgate.netyoutube.com Likely fragmentation patterns for this molecule would involve:

Loss of a Halogen Atom: Initial cleavage of a C-Br or C-Cl bond to form [M-Br]⁺ or [M-Cl]⁺ ions.

Loss of HCN: A characteristic fragmentation of the indole pyrrole ring, leading to a stable quinoidal ion.

Retro-Diels-Alder type reactions: Cleavage within the bicyclic system.

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. mdpi.comnih.govnih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to determine precise bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would confirm the planarity of the bicyclic indole system and reveal any minor distortions caused by the bulky halogen substituents. Furthermore, it would provide invaluable information about the crystal packing and the nature of intermolecular interactions. nih.gov In the solid state, indole derivatives often engage in N-H···π stacking interactions, where the N-H group of one molecule interacts with the electron-rich π-system of an adjacent molecule. Additionally, halogen bonding (interactions involving the electrophilic region of a halogen atom) between bromine or chlorine atoms and the nitrogen or π-system of neighboring molecules could play a significant role in the crystal lattice formation.

Analysis of Hydrogen Bonding Networks and Their Role in Crystal Packing

A detailed analysis of the hydrogen bonding networks in the crystalline structure of this compound cannot be provided at this time due to the absence of publicly available crystallographic data. The indole moiety features a nitrogen-hydrogen (N-H) group, which is a classical hydrogen bond donor. It is anticipated that in the solid state, this N-H group would participate in hydrogen bonding interactions.

Halogen Bonding Interactions and Their Structural Implications

The molecule this compound possesses three different halogen substituents (bromine, chlorine, and fluorine), making it a candidate for engaging in halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The strength of a halogen bond typically follows the trend I > Br > Cl > F, suggesting that the bromine and chlorine atoms in the title compound are the most likely participants in such interactions.

These interactions are highly directional, with the Lewis base typically approaching the halogen atom along the extension of the covalent bond to the carbon atom. In the crystal structure of this compound, it is plausible that the bromine or chlorine atom on one molecule could form a halogen bond with a region of electron density on an adjacent molecule, such as the nitrogen atom, another halogen atom, or the π-electron cloud of the indole ring. Such interactions would play a significant role in the directional organization of molecules within the crystal, influencing the packing arrangement and potentially the polymorphism of the compound. A comprehensive analysis of these interactions, including their specific geometries and contributions to the lattice energy, is contingent upon the availability of its crystal structure data.

Supramolecular Assemblies and Crystal Polymorphism

The combination of potential hydrogen bonding via the indole N-H group and halogen bonding involving the bromo and chloro substituents suggests that this compound is likely to form complex supramolecular assemblies in the solid state. These noncovalent interactions would guide the self-assembly of the molecules into specific, extended architectures. The interplay between the different types of interactions would be crucial in determining the final crystal packing.

Crystal polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming various intermolecular interactions. Different arrangements of hydrogen and halogen bonds could lead to different polymorphic forms of this compound, each with distinct physical properties. However, an investigation into the supramolecular assemblies and potential polymorphism of this compound has not been reported in the accessible scientific literature. Experimental screening for different crystalline forms and their structural characterization would be necessary to elucidate these aspects.

Computational and Theoretical Chemistry Investigations of 4 Bromo 7 Chloro 5 Fluoro 1h Indole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Bromo-7-chloro-5-fluoro-1H-indole, DFT calculations would be instrumental in predicting its geometry, electronic properties, and reactivity.

A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Given the potential for different orientations of the indole (B1671886) N-H bond, a conformational energy landscape analysis would be crucial to identify the global minimum energy structure and other low-energy conformers.

No specific optimized geometry data for this compound is currently available in published research.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties. A smaller energy gap generally suggests higher reactivity.

Specific HOMO-LUMO energy values and energy gaps for this compound have not been reported.

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, the ESP surface would reveal the influence of the electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the electron density of the indole ring system.

No calculated ESP surfaces or detailed charge distribution analyses for this compound are available.

Computational methods can predict various spectroscopic parameters. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the vibrational frequencies from a DFT calculation can be used to simulate an Infrared (IR) spectrum. Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which can be correlated with experimental Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are vital for interpreting experimental data and confirming the structure of a synthesized compound.

There are no published studies presenting predicted spectroscopic parameters for this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time. MD simulations would be particularly useful for understanding the conformational flexibility of the this compound molecule and its interactions with solvent molecules. This would provide a more realistic view of the molecule's behavior in a solution, which is crucial for understanding its properties in a biological or chemical system.

No MD simulation studies have been published for this compound.

Reaction Mechanism Elucidation through Computational Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis

For any chemical reaction involving this compound, computational methods can be used to elucidate the reaction mechanism. This involves locating the transition state structures and calculating the activation energies. Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that the identified transition state connects the reactants and products. Such studies are fundamental to understanding the reactivity and potential synthetic pathways involving this compound.

No research detailing the reaction mechanisms of this compound using computational transition state theory and IRC analysis is currently available.

Derivation and Interpretation of Quantitative Structure-Property Relationship (QSPR) Descriptors for Halogenated Indoles

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical compound with its macroscopic properties. springernature.com For halogenated indoles, such as this compound, QSPR studies are instrumental in predicting various physicochemical characteristics, which are crucial for understanding their behavior in different environments even before their synthesis and experimental analysis. springernature.com The process involves generating a set of numerical values, known as descriptors, that quantify different aspects of the molecule's structure. These descriptors are then used to build mathematical models that can predict properties like boiling point, solubility, and chromatographic retention indices. nih.gov

The development of a robust QSPR model for halogenated indoles follows a structured workflow. This includes the compilation and curation of data for a series of related compounds, the calculation of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using techniques like Multiple Linear Regression (MLR), and rigorous validation of the model's predictive power. springernature.comresearchgate.net

The descriptors used in QSPR studies for halogenated indoles can be categorized into several classes, each representing different facets of the molecular structure.

Quantum-Chemical Descriptors: These descriptors are calculated using methods of quantum chemistry, such as Density Functional Theory (DFT). researchgate.net They provide insights into the electronic properties of the molecule. For halogenated indoles, important quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively.

Dipole moment: This descriptor quantifies the polarity of the molecule, which is significantly influenced by the presence of electronegative halogen atoms.

Mulliken charges: These provide an estimation of the partial charge on each atom, indicating the distribution of electron density within the molecule.

Constitutional Descriptors: These are the simplest descriptors and reflect the basic composition of the molecule without considering its geometry or electronic structure. They include molecular weight, the number of atoms of each element, the number of rings, and the number of single, double, or triple bonds.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule. They describe the size and shape of the molecule in three-dimensional space and include parameters like the molecular surface area and volume.

The following table provides an overview of the types of descriptors that can be derived for halogenated indoles in a QSPR study.

| Descriptor Class | Examples | Information Encoded |

| Topological | Wiener Index, Randić Index, Kier & Hall Connectivity Indices | Molecular size, shape, branching, and atom connectivity. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electron-donating/accepting ability, polarity, electron density distribution. |

| Constitutional | Molecular Weight, Atom Counts, Ring Count | Basic molecular composition. |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

The interpretation of the selected descriptors in a QSPR model is crucial for gaining a mechanistic understanding of how the molecular structure influences a particular property. The coefficients of the descriptors in the regression equation of the QSPR model indicate the direction and magnitude of their influence.

For halogenated indoles, the interpretation might reveal the following:

A positive coefficient for a descriptor like molecular weight in a model for boiling point would suggest that heavier molecules have higher boiling points, which is a generally observed trend.

In a model for a property like the n-octanol-water partition coefficient (logP), a descriptor related to polarity, such as the dipole moment, would likely have a negative coefficient, indicating that more polar molecules have lower lipophilicity.

The presence of specific halogen atoms can be accounted for by indicator variables or by descriptors that capture their unique electronic and steric effects. For instance, the high electronegativity of fluorine compared to bromine could be reflected in descriptors like partial atomic charges, influencing properties such as hydrogen bonding capacity. rsc.org

In a study on the antiproliferative activity of a series of indole derivatives, a Quantitative Structure-Activity Relationship (QSAR) model was developed. researchgate.net Although focused on a biological activity rather than a physicochemical property, the principles of descriptor interpretation are the same. The model could reveal that descriptors related to the electronic properties at specific positions on the indole ring are critical for the observed activity.

The following table illustrates how hypothetical QSPR models for two different properties of halogenated indoles might be interpreted.

| Property | Hypothetical QSPR Equation | Interpretation |

| Boiling Point (°C) | BP = 0.5 * (Molecular Weight) - 2.5 * (Dipole Moment) + 15.2 | The boiling point increases with molecular weight but decreases with increasing polarity. |

| Aqueous Solubility (logS) | logS = -0.8 * (logP) + 0.2 * (Number of N-H bonds) - 0.5 | Solubility decreases with increasing lipophilicity (logP) and increases with the potential for hydrogen bonding. |

By deriving and interpreting these QSPR descriptors, researchers can establish predictive models that facilitate the rational design of new halogenated indoles with desired physicochemical properties for various applications in materials science and medicinal chemistry. springernature.com

Mechanistic Investigations of 4 Bromo 7 Chloro 5 Fluoro 1h Indole S Molecular Interactions

Elucidation of Specific Molecular Recognition Events with Biological Macromolecules

The interaction of small molecules like 4-bromo-7-chloro-5-fluoro-1H-indole with biological targets such as proteins is a highly specific process governed by a range of non-covalent interactions. The indole (B1671886) nucleus itself can participate in hydrogen bonding via the N-H group and engage in π-stacking interactions with aromatic amino acid residues. The strategic placement of bromine, chlorine, and fluorine atoms introduces additional, highly specific contact points that define the molecule's binding profile.

Halogenated indoles are prominent scaffolds for developing both enzyme inhibitors and receptor modulators. The binding mechanism is dictated by the precise complementarity between the ligand and the target's binding site.

Enzyme Inhibition: In the context of enzyme inhibition, the indole derivative would occupy the active site or an allosteric site, preventing the natural substrate from binding or inducing a conformational change that inactivates the enzyme. For instance, indole-based compounds have been developed as potent inhibitors of HIV-1 fusion by targeting a hydrophobic pocket on the gp41 transmembrane glycoprotein, thereby disrupting the protein's conformational changes necessary for viral entry. nih.gov Similarly, indole derivatives have shown anti-inflammatory activity, with molecular docking studies suggesting they bind within the active sites of cyclooxygenase (COX) enzymes. researchgate.net The halogens on the indole ring can form specific, directed interactions that anchor the inhibitor within the site, enhancing potency.

The binding of a halogenated ligand is defined by its interactions with specific amino acid residues within the protein's binding pocket. The microenvironment of this pocket—its shape, polarity, and the nature of the residues—is critical.

Key Interacting Residues: The indole N-H group can act as a hydrogen bond donor to backbone carbonyls or to the side chains of residues like Asp, Glu, Ser, or Thr. The aromatic portion of the indole ring can form π-π stacking or T-stacking interactions with Phe, Tyr, Trp, and His residues. The halogen substituents introduce further specificity. Analyses of protein-ligand complexes show that halogen atoms frequently interact with backbone carbonyl oxygen atoms and the side chains of various amino acids. acs.org For example, studies on serine proteases have revealed Cl–π interactions where a chlorine atom on a ligand interacts favorably with the aromatic ring of a tyrosine residue in the active site. nih.gov

Binding Site Microenvironments: The nature of the binding pocket determines which interactions are most favorable. A hydrophobic pocket will favor lipophilic interactions with the halogenated benzene (B151609) portion of the indole. A more polar pocket containing hydrogen bond donors or acceptors will interact with the indole N-H and the halogens themselves. The bromine and chlorine atoms on this compound can act as halogen bond donors, preferentially interacting with nucleophilic sites like backbone carbonyl oxygens, while the highly electronegative fluorine is more likely to act as a weak hydrogen bond acceptor. acs.orgnih.gov

The three distinct halogen atoms on this compound each contribute uniquely to its molecular recognition profile. Halogens are frequently used in drug design to enhance physicochemical properties, selectivity, and binding affinity. nih.gov

Halogen Bonding: A key interaction involving chlorine, bromine, and iodine is the halogen bond (X-bond). This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the halogen atom, which interacts favorably with a nucleophilic site like an oxygen or nitrogen atom. acs.org The strength of this interaction generally follows the trend I > Br > Cl > F.

Bromine (C4-Br): The bromine atom is an effective halogen bond donor. Its inclusion in a ligand is often aimed at improving selectivity and affinity. nih.govresearchgate.net Quantum chemical studies support the potential use of bromine in drug design due to its ability to form significant halogen bonds. acs.org

Chlorine (C7-Cl): Chlorine is the most common halogen found in protein-ligand halogen bonds in the Protein Data Bank (PDB). nih.govrsc.org It can form effective halogen bonds with backbone oxygens and also participate in unique Cl-π interactions, where it is attracted to the electron-rich face of aromatic rings. nih.gov

Fluorine (C5-F): Fluorine is a very poor halogen bond donor due to its high electronegativity and low polarizability. acs.org However, it frequently engages in other interactions. It is a competent hydrogen bond acceptor and can participate in multipolar interactions with main-chain protein atoms. nih.govnih.gov Its primary role in drug design is often to modulate physicochemical properties like metabolic stability and membrane permeability. nih.govresearchgate.net

Lipophilic Interactions: All three halogens increase the lipophilicity of the molecule compared to hydrogen, facilitating entry into hydrophobic binding pockets. These hydrophobic contacts are a major driving force in drug-receptor interactions. nih.govrsc.org

Below is an interactive table summarizing the properties and potential roles of each halogen atom in the context of molecular interactions.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Determinants of Interaction for Halogenated Indoles

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its target. For halogenated indoles, SAR involves systematically modifying the position and identity of the halogen substituents to map the determinants of binding and activity.

The specific placement and type of halogen on the indole ring have a profound impact on biological activity, as different positions within a binding pocket have different steric and electronic requirements.

Impact of Positional Isomerism: The substitution pattern dictates the orientation of the molecule within the binding site. For example, in the development of bisindole HIV-1 fusion inhibitors, the linkage between the two indole rings (e.g., 6-6' vs. 5-6' or 5-5') was found to be critical. Any deviation from the optimal 6-6' linkage resulted in a significant loss of activity, highlighting a strict requirement for molecular shape. nih.gov For this compound, moving the bromine from C4 to another position would drastically alter its ability to form a key halogen bond, likely changing its biological profile.

Impact of Halogen Identity: The choice of halogen (F, Cl, Br, or I) at a specific position is a key variable. In many cases, a heavier halogen like bromine or iodine is required to form a strong halogen bond to achieve high affinity. acs.org Conversely, sometimes only the small size of fluorine is tolerated in a sterically constrained pocket. In other cases, fluorine or chlorine are added not for direct binding but to alter the molecule's electronic properties or to block metabolic attack. nih.gov

The following interactive table provides examples from the literature illustrating SAR principles for halogenated indoles.

Computational chemistry provides powerful tools to predict and rationalize the interactions of halogenated indoles, guiding their design and optimization.

Molecular Docking: This technique predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction. Docking studies have been used to successfully rationalize the anti-inflammatory activity of indole derivatives by showing how they fit within COX enzyme active sites. researchgate.netnih.gov For this compound, docking could predict its binding mode to various kinases, GPCRs, or other targets.

Quantum Mechanics (QM) and Molecular Mechanics (MM): High-level computational methods are essential for accurately describing halogen-specific interactions.

Ab initio calculations have been used to elucidate the nature of Cl-π interactions, confirming them as significant attractive forces driven by dispersion. nih.gov

Force fields used in molecular mechanics simulations, such as MMFF94, are being improved to better account for halogen bonding and fluorine's unique behavior, allowing for more accurate predictions of binding affinity and selectivity. nih.gov These computational tools are indispensable for understanding the subtle forces that govern the molecular recognition of complex polyhalogenated molecules like this compound.

In Vitro Pharmacological Profiling: Mechanistic Assessment of Molecular Targets (e.g., Enzyme Kinetics, Receptor Occupancy and Allosteric Modulation)

The unique substitution pattern of this compound, featuring three different halogen atoms on the indole core, suggests the potential for specific and potent interactions with various biological targets. Halogenation is a well-established strategy in medicinal chemistry to modulate the bioactivity of small molecules. nih.gov The presence of bromine, chlorine, and fluorine can influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds, all of which can contribute to its pharmacological profile.

Enzyme Kinetics

A primary avenue of investigation for a novel indole derivative would be its effect on enzyme activity. Indole-based compounds have been identified as inhibitors of a wide range of enzymes, including kinases, which are crucial regulators of cellular processes. nih.gov Abnormal protein phosphorylation, driven by kinases, is implicated in numerous diseases, making kinase inhibitors a significant area of research. nih.gov

To assess the potential of this compound as an enzyme inhibitor, a panel of kinases could be screened. Should initial screenings show inhibitory activity, detailed enzyme kinetic studies would be performed to determine the mechanism of inhibition. These studies would measure the initial reaction rates at varying concentrations of the substrate and the inhibitor. The data would then be plotted using methods such as the Lineweaver-Burk plot to determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) could then be elucidated.

Hypothetical Enzyme Inhibition Data for this compound against a Target Kinase

| Inhibitor Concentration (nM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) |

|---|---|---|

| 0 | 10 | 50.0 |

| 0 | 20 | 83.3 |

| 0 | 40 | 125.0 |

| 0 | 80 | 166.7 |

| 50 | 10 | 33.3 |

| 50 | 20 | 62.5 |

| 50 | 40 | 100.0 |

| 50 | 80 | 142.9 |

| 100 | 10 | 25.0 |

| 100 | 20 | 50.0 |

| 100 | 40 | 83.3 |

Furthermore, studies on other halogenated indoles have shown inhibitory activity against enzymes like aldose reductase, which is involved in diabetic complications. nih.gov A study on 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives indicated that while halogenation is a promising approach, the specific substitution pattern is crucial for inhibitory potency. nih.gov This underscores the importance of experimentally determining the enzymatic targets of this compound.

Receptor Occupancy

The indole scaffold is a common feature in ligands for various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. To investigate the potential of this compound to interact with these receptors, radioligand binding assays would be a standard approach. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

The affinity of the compound for a specific receptor is quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50) in these competition assays. A low Ki or IC50 value would indicate high-affinity binding. For instance, indole derivatives have been synthesized and evaluated for their affinity towards sigma (σ) receptors, which are implicated in various neurological disorders and cancer. nih.gov Similarly, indole-aryl-amide derivatives have been assessed for their binding affinity to opioid receptors. nih.gov

Hypothetical Receptor Binding Affinity Data for this compound

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| Sigma-1 Receptor | [+]-Pentazocine | 75 |

| Sigma-2 Receptor | [³H]-DTG | 150 |

| µ-Opioid Receptor | [³H]-DAMGO | >1000 |

| δ-Opioid Receptor | [³H]-DPDPE | >1000 |

These studies would reveal the receptor binding profile of this compound and identify potential therapeutic targets.

Allosteric Modulation

In addition to direct binding at the orthosteric site of a receptor or the active site of an enzyme, indole derivatives have been shown to act as allosteric modulators. nih.gov Allosteric modulators bind to a site topographically distinct from the primary binding site, inducing a conformational change that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand. nih.gov This mode of action can offer advantages in terms of specificity and safety.

Functional assays would be necessary to determine if this compound exhibits allosteric modulatory activity. For example, in the context of a GPCR, this could involve measuring the effect of the compound on the potency or efficacy of a known agonist in a downstream signaling assay (e.g., measuring changes in intracellular calcium or cAMP levels). For instance, certain indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. acs.org

Hypothetical Allosteric Modulation Data for this compound at a Target Receptor

| Agonist Concentration (nM) | Response without Modulator (%) | Response with 1 µM Modulator (%) | Fold Potentiation |

|---|---|---|---|

| 0.1 | 10 | 25 | 2.5 |

| 1 | 50 | 80 | 1.6 |

| 10 | 90 | 100 | 1.1 |

Synthetic Derivatization and Analog Generation from 4 Bromo 7 Chloro 5 Fluoro 1h Indole

Strategies for Functional Group Transformations on the Poly-Halogenated Indole (B1671886) Core

The transformation of the functional groups on the 4-bromo-7-chloro-5-fluoro-1H-indole core is primarily dictated by the unique electronic properties conferred by the three different halogen atoms. Chemists have developed a range of strategies to selectively modify this scaffold, with palladium-catalyzed cross-coupling reactions being a cornerstone of this endeavor. beilstein-journals.org

These transformations often target the more reactive C-Br bond, while leaving the C-Cl and C-F bonds intact. This inherent selectivity allows for the introduction of a wide variety of substituents at the 4-position. Common cross-coupling reactions employed include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group at the C4 position, significantly increasing the molecular complexity.

Another powerful technique for functionalizing this indole is through lithiation-borylation. nih.govbris.ac.uk This method involves the selective deprotonation of the indole, followed by quenching with a boron electrophile. The resulting boronic ester can then participate in a plethora of subsequent reactions, including oxidation to a hydroxyl group or further cross-coupling reactions. nih.gov The choice of base and reaction conditions is crucial to control the site of lithiation, often favoring the C2 position of the indole ring.

Furthermore, the nitrogen atom of the indole ring (N1 position) is a key handle for derivatization. N-alkylation or N-arylation can be readily achieved using various electrophiles. Protection of the indole nitrogen is also a common strategy to modulate the reactivity of the indole ring and to prevent undesired side reactions during subsequent transformations. beilstein-journals.org

Below is a table summarizing common functional group transformations on a poly-halogenated indole core:

| Transformation Type | Reagents and Conditions | Target Site | Resulting Functional Group |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | C4-Br | Aryl, Heteroaryl |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | C4-Br | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C4-Br | Amino |

| N-Alkylation | Alkyl halide, base | N1 | N-Alkyl |

| Lithiation-Borylation | Organolithium reagent, boronic ester | C2 | Boronic Ester |

Synthesis of Complex Molecules Utilizing this compound as a Versatile Building Block

The unique substitution pattern of this compound makes it an invaluable starting material for the synthesis of complex molecules, particularly in the realm of drug discovery. myskinrecipes.com Its utility as a versatile building block stems from the ability to sequentially and selectively functionalize the different halogenated positions. proquest.com

A common synthetic strategy involves the initial functionalization of the C4-bromo position via a palladium-catalyzed cross-coupling reaction. The resulting intermediate, now bearing a new substituent at C4, can then undergo further transformations. For example, the chlorine atom at the C7 position can be targeted under more forcing reaction conditions or with a different catalytic system. This stepwise approach allows for the controlled assembly of complex molecular architectures.

This indole derivative has been utilized in the synthesis of potent enzyme inhibitors. For instance, it can serve as a key fragment for the development of kinase inhibitors, where the indole scaffold mimics the hinge-binding region of ATP. The substituents at the 4, 5, and 7 positions can be tailored to occupy specific pockets in the enzyme's active site, leading to enhanced potency and selectivity.

The following table provides a hypothetical example of a multi-step synthesis of a complex molecule starting from this compound:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 7-chloro-5-fluoro-4-phenyl-1H-indole |

| 2 | N-Alkylation | Methyl iodide, NaH | 7-chloro-5-fluoro-1-methyl-4-phenyl-1H-indole |

| 3 | Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, Xantphos, Cs2CO3 | 5-fluoro-1-methyl-4,7-diphenyl-1H-indol-7-amine |

Design Principles for Advanced Halogenated Indole Scaffolds and Libraries

The design of advanced halogenated indole scaffolds and libraries based on this compound is a strategic approach in modern drug discovery. nih.gov The indole core is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govorganic-chemistry.org The introduction of halogens can significantly modulate the physicochemical properties of the indole scaffold, such as lipophilicity, metabolic stability, and binding affinity. nih.gov

Key design principles for creating libraries from this poly-halogenated indole include:

Vectorial Diversity: The three different halogen atoms provide distinct vectors for diversification. Libraries can be designed where substituents are systematically varied at the C4, C5, and C7 positions, allowing for a thorough exploration of the surrounding chemical space.

Property-Based Design: The choice of substituents to be introduced is often guided by the desired properties of the final compounds. For example, introducing polar groups can improve aqueous solubility, while incorporating hydrogen bond donors or acceptors can enhance target binding.

Scaffold Hopping and Bioisosteric Replacement: The halogenated indole core can serve as a template for scaffold hopping, where the core structure is modified while maintaining the key pharmacophoric features. The halogens themselves can also be considered as bioisosteres for other functional groups.

The generation of a focused library of compounds around the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). This data-driven approach is crucial for optimizing lead compounds and developing potent and selective drug candidates.

Exploration of Chemo-, Regio-, and Stereoselective Derivatization Pathways

The successful synthesis of complex molecules from this compound hinges on the ability to control the chemo-, regio-, and stereoselectivity of the derivatization reactions. aalto.fi

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this poly-halogenated indole, the primary chemoselective challenge is to differentiate between the C-Br, C-Cl, and C-F bonds. As mentioned earlier, the C-Br bond is generally the most reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position.

Regioselectivity is the control of the position of a chemical reaction. When performing reactions on the indole ring itself, such as electrophilic substitution or lithiation, controlling the regioselectivity is paramount. For instance, lithiation can be directed to the C2 position by careful choice of the base and reaction conditions, while electrophilic aromatic substitution might favor the C3 or C6 positions depending on the directing effects of the existing substituents.

Stereoselectivity , the control of the three-dimensional arrangement of atoms, becomes important when introducing chiral centers into the molecule. This can be achieved by using chiral reagents, catalysts, or auxiliaries. For example, an asymmetric reduction of a ketone introduced at one of the positions could lead to the formation of a specific enantiomer of the corresponding alcohol.

The development of new synthetic methodologies that offer high levels of chemo-, regio-, and stereoselectivity is an ongoing area of research and is crucial for unlocking the full potential of this compound as a versatile building block in organic synthesis.

Advanced Analytical Methodologies for 4 Bromo 7 Chloro 5 Fluoro 1h Indole

Development of Hyphenated Chromatographic Techniques for Separation, Purity Assessment, and Identification (e.g., UHPLC-MS/MS, GC-MS)

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, represents the gold standard for the analysis of complex organic molecules like 4-bromo-7-chloro-5-fluoro-1H-indole.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase UHPLC method would likely be the primary choice. The separation could be achieved on a C18 or phenyl-hexyl column, offering a balance of hydrophobic and π-π interactions to effectively retain the analyte and separate it from potential impurities or starting materials. A gradient elution using a mobile phase of water and an organic solvent (such as acetonitrile (B52724) or methanol), both containing a small amount of formic acid (e.g., 0.1%), would facilitate sharp peak shapes and promote efficient protonation for mass spectrometry detection. youtube.commdpi.com

Detection by tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity and sensitivity. nih.gov By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring its characteristic product ions after collision-induced dissociation, chemical noise is minimized, allowing for accurate quantification even in complex matrices.

| Parameter | Suggested Conditions for UHPLC-MS/MS Analysis |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Tandem Mass Spectrometry (MS/MS) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical Precursor Ion ([M+H]⁺) | m/z 277.9 |

| Hypothetical Product Ions | Fragments corresponding to loss of Br, Cl, F, or parts of the indole (B1671886) ring |

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful alternative. Given the halogenated nature of this compound, it is expected to have sufficient volatility for GC analysis, possibly after derivatization of the N-H group to enhance thermal stability and improve peak shape. A high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), would be appropriate. nih.gov A temperature-programmed analysis would be necessary to ensure the elution of the compound as a sharp peak.

Electron Ionization (EI) is the most common ionization technique used in GC-MS, producing a characteristic and reproducible fragmentation pattern that serves as a chemical fingerprint for identification. The mass spectrum of this compound would be expected to show a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of bromine and chlorine. nih.gov Key fragment ions would likely arise from the loss of halogen atoms and cleavage of the indole ring structure. researchgate.net

| Parameter | Suggested Conditions for GC-MS Analysis |

| Chromatography System | Gas Chromatography (GC) |

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | 100°C (1 min hold), ramp to 300°C at 15°C/min, hold for 5 min |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Predicted Key Fragment Ions | Molecular ion (M⁺), [M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺ |

Chiral Separation Techniques for Enantiomeric Purity Determination

The parent molecule, this compound, is achiral and does not possess enantiomers. However, many biologically active indole derivatives are chiral, and this scaffold could be incorporated into larger chiral molecules or derivatized at the N1 or C3 position to create a stereocenter. In such cases, the determination of enantiomeric purity would be essential.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent method for separating enantiomers. libretexts.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® series), are highly effective for a wide range of compounds, including indole alkaloids. nih.govnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. The choice of mobile phase is critical and can be either a normal phase (e.g., heptane (B126788)/isopropanol) or a polar organic phase (e.g., acetonitrile/methanol). nih.govsigmaaldrich.com Temperature can also be a crucial parameter to optimize selectivity. sigmaaldrich.com

| Parameter | Potential Approaches for Chiral Separation of a Derivative |

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Cellulose or Amylose carbamate (B1207046) derivatives) |

| Typical Mobile Phase (Normal Phase) | Heptane / 2-Propanol mixtures |

| Typical Mobile Phase (Polar Organic) | Acetonitrile / Methanol mixtures |

| Detection | UV-Vis or Circular Dichroism (CD) for confirmation of enantiomeric identity |

| Principle | Differential interaction of enantiomers with the chiral stationary phase, leading to separation. libretexts.org |

Spectrophotometric and Electrochemical Methods for Quantification and Determination of Detection Limits

While chromatographic methods offer high selectivity, spectrophotometric and electrochemical techniques can provide simpler, faster, and more cost-effective means for quantification, particularly in pure samples or simple matrices.

Spectrophotometric Methods: The indole ring is a strong chromophore. UV-Vis spectrophotometry can be used for the direct quantification of this compound. Indole and its derivatives typically exhibit two main absorption bands, one around 260-290 nm (the ¹Lₐ transition) and a more intense band around 210-225 nm (the ¹Bₐ transition). core.ac.uknih.govresearchgate.net The presence of halogen substituents (auxochromes) will likely cause a bathochromic (red) shift in these absorption maxima. A calibration curve based on Beer-Lambert's law can be constructed to determine the concentration in solution. For more complex matrices where direct measurement is hindered by interferences, a colorimetric assay could be developed. For instance, a reaction specific to the indole nucleus, similar to the hydroxylamine-based assay that produces a colored product measurable in the visible range (e.g., at 530 nm), could be adapted for higher specificity. nih.govnih.gov

| Method | Principle | Potential λmax | Key Considerations |

| Direct UV-Vis Spectrophotometry | Measures the inherent absorbance of the indole chromophore. core.ac.uk | ~225 nm and ~285 nm (predicted) | Low cost, rapid. Susceptible to interference from other UV-absorbing compounds. |

| Colorimetric Assay | Chemical reaction to produce a colored product, followed by measurement in the visible spectrum. nih.gov | Dependent on the specific reagent used (e.g., 500-600 nm) | Improved selectivity over direct UV. Requires a specific color-forming reaction. |

Electrochemical Methods: Electrochemical techniques are highly sensitive and are based on the oxidation or reduction of the analyte at an electrode surface. nih.gov The indole nucleus can be electrochemically oxidized. Furthermore, the carbon-halogen bonds can be electrochemically reduced (reductive dehalogenation). nih.govtandfonline.com Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound and identify suitable potentials for quantification. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are preferred. A glassy carbon electrode would be a common choice for the working electrode. The measured peak current is directly proportional to the analyte's concentration, allowing for the creation of a calibration curve and the determination of low detection limits.

Challenges in the Trace Analysis of Complex Halogenated Indoles in Research Matrices

Analyzing trace levels of this compound, especially within complex research matrices such as biological fluids, tissue extracts, or environmental samples, presents significant difficulties.

Matrix Effects: In mass spectrometry-based methods (LC-MS, GC-MS), co-eluting endogenous components from the matrix can interfere with the ionization of the target analyte. nih.govresearchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy and precision of quantification. chromatographyonline.com

Sample Preparation: A crucial step to mitigate matrix effects is rigorous sample preparation. youtube.com Techniques like liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE) are employed to clean up the sample and isolate the analyte from interfering substances. researchgate.net However, these multi-step procedures can be laborious and risk the loss of the analyte, leading to poor recovery.

Analyte Adsorption: Halogenated, relatively nonpolar compounds can adsorb to the surfaces of sample vials, pipette tips, and chromatographic system components. This is particularly problematic at trace concentrations and can lead to significant analyte loss and inaccurate results.

Low Detection Limits: Achieving the low limits of detection (LOD) and quantification (LOQ) required for trace analysis necessitates highly sensitive instrumentation and meticulously optimized methods. This includes minimizing background noise and maximizing analyte signal.

| Challenge | Description | Mitigation Strategy |

| Matrix Effect | Co-eluting matrix components alter analyte ionization in the MS source, causing inaccurate quantification. nih.govchromatographyonline.com | Use of matrix-matched standards; stable isotope-labeled internal standards; robust sample cleanup (SPE, LLE). |

| Sample Cleanup and Recovery | Removal of interferences without losing the target analyte during extraction is difficult. researchgate.net | Optimization of SPE sorbents and elution solvents; use of an internal standard to correct for losses. |

| Nonspecific Adsorption | Analyte loss due to binding to labware and instrument surfaces. | Use of deactivated glass vials; passivation of the chromatographic system; addition of a carrier compound. |

| Achieving Low Detection Limits | The inherent difficulty of measuring very small quantities of the analyte. | Employing highly sensitive techniques (e.g., UHPLC-MS/MS in MRM mode); optimizing all method parameters for maximum signal-to-noise ratio. nih.gov |

Environmental Transformation and Mechanistic Degradation Pathways of Halogenated Indoles

Photodegradation Mechanisms under Simulated Environmental Conditions

The indole (B1671886) nucleus is known to be photoreactive, and the presence of halogen substituents can significantly influence the photodegradation pathways. The pyrrole (B145914) moiety within the indole structure is susceptible to both direct and indirect photodegradation. nih.govethz.ch Direct photolysis occurs when the molecule itself absorbs light energy, leading to bond cleavage. For halogenated indoles, the carbon-halogen bonds are potential sites for photolytic cleavage. The relative bond strengths (C-F > C-Cl > C-Br) suggest that the C-Br bond in 4-bromo-7-chloro-5-fluoro-1H-indole would be the most susceptible to cleavage upon absorption of UV radiation.

Indirect photodegradation involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of dissolved organic matter. nih.govethz.ch Studies on other aromatic compounds, like 2-bromophenol, have shown that photohydrolysis and debromination are significant degradation pathways under UV and sunlight. nih.gov It is plausible that this compound could undergo similar reactions, leading to the replacement of a bromine or chlorine atom with a hydroxyl group.

The substituents on the pyrrole ring heavily influence the rates of these photodegradation pathways. ethz.ch The presence of both electron-withdrawing (fluoro and chloro) and less electron-withdrawing (bromo) halogens on the benzene (B151609) ring of the indole structure would create a complex electronic environment, affecting its reactivity towards photochemically generated oxidants.

A proposed photodegradation mechanism for this compound could involve the following steps:

Homolytic Cleavage: Absorption of UV light leads to the breaking of the C-Br bond, being the weakest, to form an aryl radical and a bromine radical.

Reaction with Water: The aryl radical can abstract a hydrogen atom from water to form 7-chloro-5-fluoro-1H-indole or react with a hydroxyl radical to form a hydroxylated product.

Photosensitized Oxidation: Dissolved organic matter can absorb sunlight and transfer energy to the indole, leading to the formation of a radical cation, which can then react with water or oxygen.

Table 1: Potential Photodegradation Reactions of Halogenated Indoles

| Reaction Type | Description | Potential Products of this compound |

| Photodehalogenation | Cleavage of a carbon-halogen bond. | 7-chloro-5-fluoro-1H-indole, 4-bromo-5-fluoro-1H-indole |

| Photohydrolysis | Replacement of a halogen atom with a hydroxyl group. | 4-Bromo-7-hydroxy-5-fluoro-1H-indole, 7-Chloro-4-hydroxy-5-fluoro-1H-indole |

| Ring Opening | Cleavage of the indole ring structure. | Various smaller organic molecules |

Biotic Transformation Pathways and Enzyme-Mediated Degradation in Environmental Systems

Microorganisms play a critical role in the degradation of organic pollutants, including halogenated compounds. nih.govfrontiersin.org The biodegradation of indole itself has been studied, with several bacterial strains capable of utilizing it as a carbon and energy source. nih.gov The initial steps often involve hydroxylation of the indole ring, catalyzed by mono- or dioxygenase enzymes, followed by ring cleavage. nih.gov

For halogenated indoles, the presence of halogens can affect the rate and pathway of microbial degradation. Some microorganisms have evolved dehalogenase enzymes that can cleave carbon-halogen bonds, often as a first step in the degradation process. nih.gov The susceptibility to dehalogenation can depend on the type of halogen and its position on the aromatic ring.

The biotic transformation of this compound in the environment could proceed through several enzymatic reactions:

Oxidative Dehalogenation: Monooxygenases could attack the carbon atom bearing a halogen, leading to the formation of an unstable intermediate that eliminates the halide ion.

Reductive Dehalogenation: Under anaerobic conditions, the halogen atoms can be removed and replaced by hydrogen atoms.

Dioxygenase-catalyzed Ring Cleavage: Similar to non-halogenated indole, dioxygenases could attack the pyrrole or benzene ring, leading to ring opening and subsequent degradation. nih.gov

Table 2: Key Enzyme Classes in the Biotic Transformation of Halogenated Aromatic Compounds

| Enzyme Class | Function | Relevance to Halogenated Indoles |

| Monooxygenases | Incorporate one atom of oxygen into the substrate. | Can initiate degradation by hydroxylating the indole ring or attacking a halogenated carbon. |

| Dioxygenases | Incorporate both atoms of molecular oxygen into the substrate. | Can lead to the cleavage of the aromatic rings of the indole structure. |

| Dehalogenases | Catalyze the cleavage of carbon-halogen bonds. | Crucial for the removal of bromine, chlorine, and fluorine from the indole molecule. |

Hydrolytic Stability and Chemical Degradation Profiles

The hydrolytic stability of this compound under typical environmental pH conditions (around 5-9) is expected to be relatively high. The indole ring itself is generally stable towards hydrolysis. While amides can be hydrolyzed under strongly acidic or basic conditions, the N-H bond within the indole ring is part of an aromatic system and thus less susceptible to cleavage. acs.org

The carbon-halogen bonds on the aromatic ring are also generally resistant to simple hydrolysis. However, as mentioned in the photodegradation section, hydrolysis can be facilitated by light energy (photohydrolysis). nih.gov Additionally, other chemical degradation pathways, such as oxidation by strong environmental oxidants (e.g., ozone, manganese oxides), could potentially contribute to the transformation of the molecule, although these are likely to be less significant than photodegradation and biotic transformation under most environmental conditions.

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is crucial for a complete understanding of the environmental fate and potential risks of a contaminant. usgs.govresearchgate.netnih.govmdpi.comnih.govnih.govuniroma1.it For this compound, a range of transformation products can be anticipated based on the degradation pathways discussed above.

Potential Transformation Products:

Dehalogenated Indoles: Products where one or more halogen atoms have been replaced by hydrogen, such as 7-chloro-5-fluoro-1H-indole or 4-bromo-5-fluoro-1H-indole.

Hydroxylated Indoles: Products where a halogen atom has been replaced by a hydroxyl group, or where a hydroxyl group has been added to the ring. Examples include 4-bromo-7-hydroxy-5-fluoro-1H-indole.

Ring-Cleavage Products: If the indole ring is broken, a variety of smaller, more polar organic compounds would be formed. For instance, the biotic degradation of indole can lead to anthranilate. nih.gov

Dimers and Polymers: Under certain photochemical conditions, radical species can combine to form larger molecules.